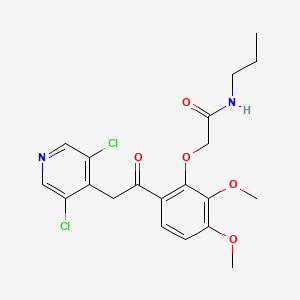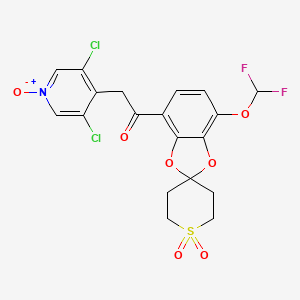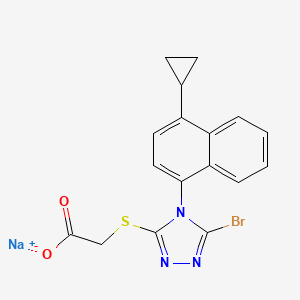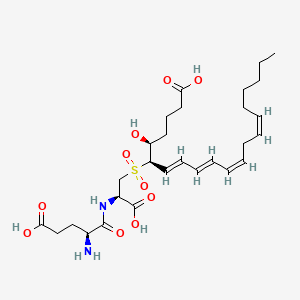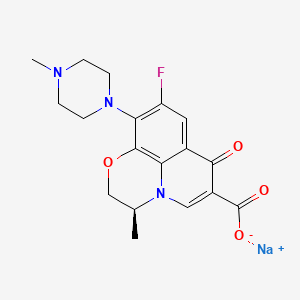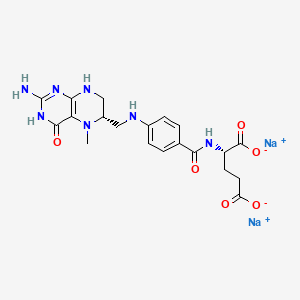
Ljh685
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LJH685 is a potent, ATP-competitive and selective RSK inhibitor . It inhibits RSK1, 2, and 3 biochemical activities with IC50s of 6, 5, 4 nM, respectively . The empirical formula for this compound is C22H21F2N3O .
Molecular Structure Analysis
Structural analysis confirms that this compound binds to the RSK2 N-terminal kinase ATP-binding site . The inhibitor adopts an unusual nonplanar conformation that explains its excellent selectivity for RSK family kinases .Physical And Chemical Properties Analysis
This compound is a white to beige powder . It is soluble in DMSO at 2 mg/mL when warmed . The molecular weight of this compound is 381.42 .Aplicaciones Científicas De Investigación
Inhibición de las RSK en la Leucemia Mieloide Aguda (LMA)
LJH-685 es un potente inhibidor de las quinasas ribosomales S6 (RSK), que funcionan aguas abajo de la vía de señalización Ras/Raf/MEK/ERK {svg_1}. En las células de leucemia mieloide aguda (LMA), se ha demostrado que LJH-685 inhibe la proliferación y la formación de clones, causa detención del ciclo celular e induce apoptosis mediante la inhibición de la vía de señalización RSK-YB-1 {svg_2}.
Sensibilidad en las mutaciones FLT3-ITD
Se ha descubierto que las células de LMA que portan mutaciones FLT3-ITD, como las células MV4-11 y MOLM-13, son más sensibles a LJH-685 que otras líneas celulares de LMA {svg_3}. Esto sugiere que LJH-685 podría ser particularmente eficaz en el tratamiento de la LMA con mutaciones FLT3-ITD.
Terapia combinada con inhibidor de FLT3
Se ha demostrado que la combinación de LJH-685 y el inhibidor de FLT3 FF-10101 promueve la apoptosis e inhibe la proliferación de líneas celulares de LMA {svg_4}. Esta terapia combinada podría proporcionar nuevos objetivos para la intervención terapéutica, especialmente para la LMA con mutaciones FLT3-ITD y la LMA resistente a la daunorrubicina {svg_5}.
Activación de mTORC1 y eIF4B
Se ha descubierto que LJH-685 activa la vía mTORC1/S6K/4EBP1 y eIF4B de forma cooperativa con PIM {svg_6}. Esta activación promueve la proliferación y la supervivencia de las células de LMA al mejorar la formación del complejo eIF4F necesaria para la traducción dependiente del casquete {svg_7}.
Inhibición de Bad y BIM
LJH-685 también fosforila Bad en S75 y regula a la baja BIM-EL en cooperación con ERK {svg_8}. Esta inhibición de Bad y BIM contribuye a la mayor proliferación y supervivencia de las células de LMA {svg_9}.
Inhibición selectiva de las quinasas de la familia RSK
Se sabe que LJH-685 es el inhibidor pan-RSK más selectivo y potente {svg_10}. Su excelente selectividad para las quinasas de la familia RSK la convierte en una candidata prometedora para las terapias dirigidas {svg_11}.
Mecanismo De Acción
Target of Action
LJH685 is a potent, ATP-competitive, and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family . The primary targets of this compound are RSK1, RSK2, and RSK3 . These kinases are serine/threonine kinases that function downstream of the Ras/Raf/MEK/ERK signaling pathway . They are widely expressed in cancer cell lines and tissues and are activated in response to a number of growth factors and hormones .
Mode of Action
This compound binds to the RSK2 N-terminal kinase ATP-binding site . The inhibitor adopts an unusual nonplanar conformation that explains its excellent selectivity for RSK family kinases . This compound efficiently inhibits RSK activity in vitro and in cells .
Biochemical Pathways
The RSK family is part of the MAPK (Mitogen-Activated Protein Kinase) pathway . The activation of RSK involves ERK (Extracellular Signal–Regulated Kinase) phosphorylation of Thr573/577 in the C-terminal kinase domain of RSK, which ultimately leads to a phosphorylation-based docking site for PDK1 in the hydrophobic motif of RSK on Ser380/386 . PDK1 phosphorylation of residue Ser 221/227 then activates the N-terminal kinase domain of RSK, which in turn phosphorylates numerous nuclear and cytoplasmic proteins that account for the diverse cellular roles of RSK .
Pharmacokinetics
It is known that this compound is a potent inhibitor of rsk activity in vitro and in cells , suggesting that it has good bioavailability
Result of Action
This compound inhibits the proliferation and clone formation of acute myeloid leukemia (AML) cells . It causes cell cycle arrest and induces the apoptosis of AML cells via inhibiting the RSK-YB-1 signaling pathway . Furthermore, cellular inhibition of RSK and its phosphorylation of YB1 on Ser102 correlate closely with inhibition of cell growth .
Action Environment
The action of this compound can be influenced by the presence of certain mutations in cancer cells. For example, MV4-11 and MOLM-13 cells carrying FLT3-ITD mutations are more sensitive to this compound than other AML cell lines This suggests that the genetic makeup of the cancer cells can influence the efficacy of this compound
Safety and Hazards
Propiedades
IUPAC Name |
2,6-difluoro-4-[4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O/c1-26-8-10-27(11-9-26)17-4-2-15(3-5-17)18-6-7-25-14-19(18)16-12-20(23)22(28)21(24)13-16/h2-7,12-14,28H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUFKDGKRLMXEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1627710-50-2 |
Source


|
| Record name | LJH-685 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627710502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LJH-685 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27CZQ807C1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

